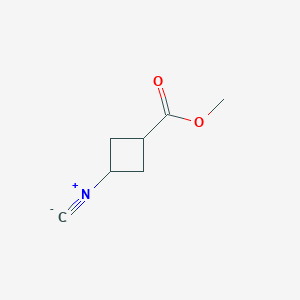
1-Isocyano-3-(methoxycarbonyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyano-3-(methoxycarbonyl)cyclobutane is a unique organic compound characterized by its strained cyclobutane ring structure
Métodos De Preparación
The synthesis of 1-Isocyano-3-(methoxycarbonyl)cyclobutane typically involves the formation of the cyclobutane ring followed by the introduction of the isocyano and methoxycarbonyl groups. One common synthetic route includes the cycloaddition of suitable precursors under controlled conditions to form the cyclobutane ring. The isocyano group can be introduced through reactions involving isocyanides, while the methoxycarbonyl group is often added via esterification reactions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future.
Análisis De Reacciones Químicas
1-Isocyano-3-(methoxycarbonyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyano group to other functional groups, such as amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Cycloaddition: The strained cyclobutane ring can undergo cycloaddition reactions, resulting in the formation of larger ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isocyano-3-(methoxycarbonyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules due to its strained ring structure and reactive functional groups.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly as a bioisostere in the design of new pharmaceuticals.
Material Science: Its reactivity and structural properties can be exploited in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Isocyano-3-(methoxycarbonyl)cyclobutane involves its reactive isocyano group and strained cyclobutane ring. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The strained ring system can undergo strain-release reactions, facilitating the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
1-Isocyano-3-(methoxycarbonyl)cyclobutane can be compared with other isocyanocyclobutane derivatives, such as:
1-Isocyano-3-(methoxycarbonyl)benzene: This compound has a benzene ring instead of a cyclobutane ring, leading to different reactivity and applications.
1-Isocyano-3-(methoxycarbonyl)cyclopentane: The cyclopentane ring introduces different strain and reactivity compared to the cyclobutane ring.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
methyl 3-isocyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6H,3-4H2,2H3 |
Clave InChI |
AKRUSSRODGSOPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
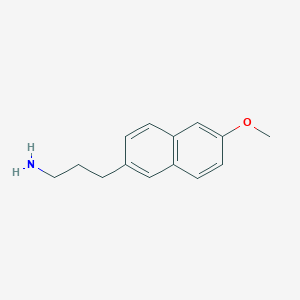
![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
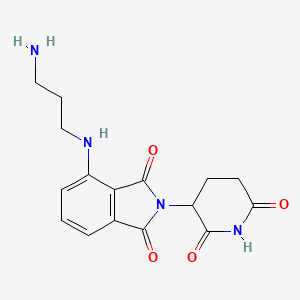
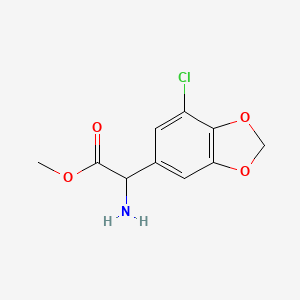


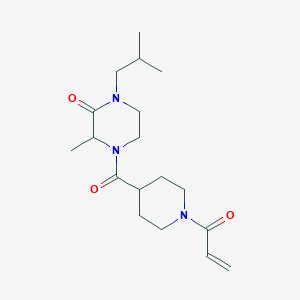
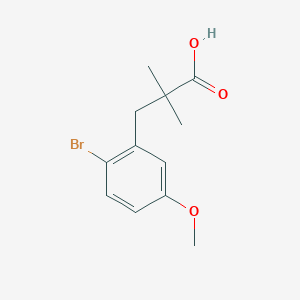
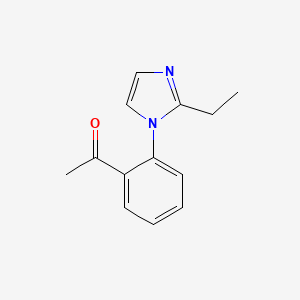

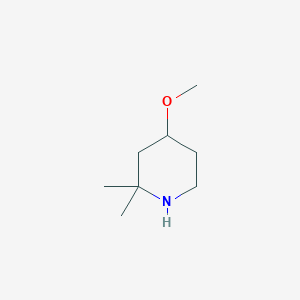
![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)
